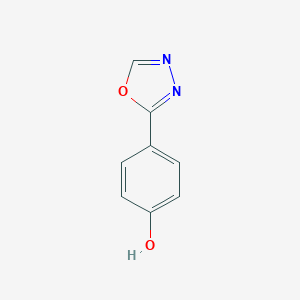

4-(1,3,4-Oxadiazol-2-yl)phenol

Vue d'ensemble

Description

4-(1,3,4-Oxadiazol-2-yl)phenol is a heterocyclic compound that contains both an oxadiazole ring and a phenol group. The oxadiazole ring is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms.

Applications De Recherche Scientifique

4-(1,3,4-Oxadiazol-2-yl)phenol has a wide range of scientific research applications:

Safety and Hazards

While specific safety and hazard information for 4-(1,3,4-Oxadiazol-2-yl)phenol is not available, it’s important to handle all chemicals with care and use appropriate safety measures. The related compound 3-(1,3,4-Oxadiazol-2-yl)phenol is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard .

Orientations Futures

Oxadiazoles, including 4-(1,3,4-Oxadiazol-2-yl)phenol, have shown promise in various fields such as medicinal chemistry and material science . Future research could focus on further exploring the therapeutic potential of these compounds, as well as developing new synthetic strategies for their production .

Mécanisme D'action

Target of Action

The primary target of 4-(1,3,4-Oxadiazol-2-yl)phenol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is an enzyme that plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .

Mode of Action

This compound interacts with its target, EGFR, by inhibiting its activity . The compound has a robust inhibitory effect against the EGFR wild-type enzyme and a 10-fold inferior potency against the mutant form of EGFR . This interaction results in significant changes in the cell cycle, leading to cell cycle arrest at G1/G0 and G2 phases .

Biochemical Pathways

The compound affects the EGFR pathway, which is involved in cell proliferation and survival . The inhibition of EGFR autophosphorylation in cells is a significant downstream effect of this interaction . This effect underscores the potential of the compound as an effective EGFR inhibitor with substantial anticancer efficacy .

Result of Action

The result of the compound’s action is potent cytotoxicity, particularly against cancer cell lines . The compound exhibits significant anticancer activity, with some derivatives showing superior potency compared to established anticancer drugs . Moreover, the compound demonstrates pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These interactions can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

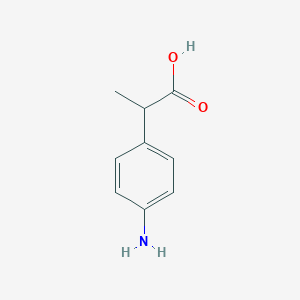

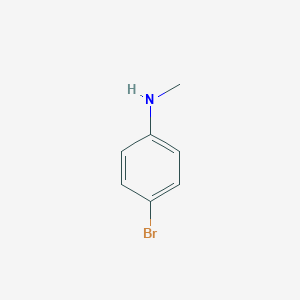

The synthesis of 4-(1,3,4-Oxadiazol-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 4-hydroxybenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization, can yield this compound .

Another method involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to form the hydrazide. The hydrazide is subsequently cyclized using phosphorus oxychloride to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,3,4-Oxadiazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Amines and other reduced oxadiazole derivatives.

Substitution: Nitro, bromo, and sulfonyl derivatives of the phenol group.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol: Similar structure but with a phenyl group attached to the oxadiazole ring.

2-(1,3,4-Oxadiazol-2-yl)phenol: The oxadiazole ring is attached at a different position on the phenol ring.

5-(4-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of a hydroxyl group

Uniqueness

4-(1,3,4-Oxadiazol-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets and exhibit a range of biological activities that may not be observed in similar compounds .

Propriétés

IUPAC Name |

4-(1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-3-1-6(2-4-7)8-10-9-5-12-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENOJMGPELLGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419854 | |

| Record name | 4-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-27-8 | |

| Record name | 4-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[N-(4-chloro-5-methyl-1H-pyrazol-3-yl)-C-[1-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbonimidoyl]amino] 4-methylbenzenesulfonate](/img/structure/B51987.png)

![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)